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Compound of Interest

Compound Name: HO-Peg24-OH

Cat. No.: B3325922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing HO-
Peg24-OH in scientific applications. The document provides a thorough overview of its

synonyms, chemical properties, and its principal role as a flexible linker in the synthesis of

Proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for the synthesis

and evaluation of molecules incorporating this linker are provided, alongside relevant

quantitative data and visual diagrams to facilitate comprehension and application in a research

setting.

Chemical Identity and Synonyms
HO-Peg24-OH is a monodisperse polyethylene glycol (PEG) derivative characterized by a

chain of 24 ethylene glycol units with hydroxyl (-OH) groups at both termini. This

homobifunctional structure makes it an ideal hydrophilic spacer for various bioconjugation

applications. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear

identification in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for HO-Peg24-OH
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Identifier Type Value

Systematic Name

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,5

1,54,57,60,63,66,69-

Tricosaoxahenheptacontane-1,71-diol

Common Synonyms Diol PEG24, PEG24, OH-PEG24-OH, PEG25

CAS Number 2243942-52-9

Molecular Formula C48H98O25

Molecular Weight 1075.28 g/mol

InChI Key IEXKUCOGQITOPO-UHFFFAOYSA-N

Physicochemical Properties
The defining characteristic of HO-Peg24-OH is its hydrophilicity, which is leveraged to improve

the solubility and pharmacokinetic properties of conjugated molecules. Key physicochemical

data are summarized in Table 2.

Table 2: Physicochemical Properties of HO-Peg24-OH

Property Value Source

Appearance White Solid or Colorless Liquid [1][2]

Purity Typically >95% [3]

Storage Conditions -20°C for long-term storage [3][4]

Solubility
Soluble in water and most

organic solvents

Role in PROTAC Synthesis and Mechanism of
Action
HO-Peg24-OH is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs

are heterobifunctional molecules that induce the degradation of a target protein by recruiting it
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to an E3 ubiquitin ligase. The linker's role is critical, as its length and flexibility influence the

formation and stability of the ternary complex between the target protein, the PROTAC, and the

E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the

target protein. The hydrophilic nature of the PEG linker can also enhance the solubility and cell

permeability of the PROTAC molecule.
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PROTAC Mechanism of Action

Experimental Protocols
While specific reaction conditions are substrate-dependent, the following sections provide

detailed, generalized methodologies for the synthesis of a PEGylated PROTAC using a linker

like HO-Peg24-OH and for the subsequent evaluation of its biological activity.

General Synthesis of a PEGylated PROTAC via Amide
Coupling
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This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand

and an E3 ligase ligand using a bifunctional PEG linker with terminal hydroxyl groups that are

functionalized to an amine and a carboxylic acid.

Materials:

POI ligand with a carboxylic acid functional group (POI-COOH)

E3 ligase ligand with an amine functional group (E3-NH2)

HOOC-PEG24-NH2 (derived from HO-Peg24-OH)

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvents: Anhydrous DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography)

Procedure:

First Coupling Reaction:

Dissolve the E3 ligase ligand (E3-NH2, 1.0 eq) and the bifunctional PEG linker (HOOC-

PEG24-NH2, 1.1 eq) in anhydrous DMF.

Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq).

Stir the reaction at room temperature until completion, monitoring by LC-MS (Liquid

Chromatography-Mass Spectrometry).

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Second Coupling Reaction:
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Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (POI-

COOH, 1.1 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq).

Stir the reaction at room temperature overnight, monitoring by LC-MS.

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated

with a PROTAC.

Materials:

Cell line expressing the target protein

PROTAC compound and vehicle control (e.g., DMSO)

Cell culture reagents

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system
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Procedure:

Cell Treatment:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat cells with varying concentrations of the PROTAC or a vehicle control for a

predetermined time (e.g., 4, 8, 16, or 24 hours).

Cell Lysis and Protein Quantification:

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis

buffer.

Determine the total protein concentration of each lysate using a BCA assay to ensure

equal loading.

SDS-PAGE and Western Blotting:

Denature protein lysates by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein overnight at

4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Repeat the process for the loading control antibody.

Detection and Analysis:

Apply a chemiluminescent substrate to the membrane and capture the signal using an

imaging system.
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Quantify the band intensities using densitometry software.

Normalize the target protein levels to the loading control and calculate the percentage of

protein degradation relative to the vehicle-treated control.
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Experimental Workflow for Western Blot Analysis
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Quantitative Data Presentation
The length of the PEG linker in a PROTAC is a critical parameter that influences its degradation

efficiency. The efficacy is often quantified by the DC50 (the concentration of PROTAC that

results in 50% degradation of the target protein) and the Dmax (the maximum percentage of

protein degradation achieved). While specific data for a PROTAC using a 24-unit PEG linker is

highly target-dependent, Table 3 provides illustrative data demonstrating the impact of varying

PEG linker lengths on PROTAC performance for a hypothetical target.

Table 3: Illustrative Impact of PEG Linker Length on PROTAC Efficacy

PROTAC
Linker

Composition
DC50 (nM) Dmax (%)

Cell

Permeability

(10⁻⁷ cm s⁻¹)

PROTAC A Alkyl Chain >1000 <20 2.5

PROTAC B PEG-8 150 85 1.5

PROTAC C PEG-24 50 95 1.0

PROTAC D PEG-36 200 80 0.8

Note: This data is illustrative and compiled from general principles reported in the literature.

Actual values are dependent on the specific target protein, E3 ligase, and cell line used.

Conclusion
HO-Peg24-OH is a valuable and versatile chemical tool, primarily serving as a hydrophilic

linker in the design and synthesis of PROTACs. Its well-defined length and homobifunctional

nature allow for controlled and reproducible bioconjugation, leading to the development of

potent and selective protein degraders. The experimental protocols and data presented in this

guide provide a foundational framework for researchers to effectively utilize HO-Peg24-OH in

their drug discovery and chemical biology endeavors. The provided diagrams offer a clear

visual representation of its mechanistic role and experimental application, further aiding in its

practical implementation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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